1-Methyl-1-propylpyrrolidinium tetrafluoroborate
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Overview
Description
1-Methyl-1-propylpyrrolidinium tetrafluoroborate is an ionic liquid with the molecular formula C8H18BF4N and a molecular weight of 215.04 g/mol . This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications. It is characterized by its ability to decompose slowly in the presence of water .
Mechanism of Action
Target of Action
1-Methyl-1-propylpyrrolidinium tetrafluoroborate is a type of ionic liquid .
Mode of Action
It’s known that the anion of this compound decomposes slowly in the presence of water . This suggests that it may interact with its targets through a process of slow decomposition, possibly altering the chemical environment over time .
Biochemical Pathways
Given its classification as an ionic liquid, it may be involved in a variety of chemical reactions and processes .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of water can lead to the slow decomposition of the anion . This suggests that the compound’s action, efficacy, and stability may vary depending on the specific environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1-propylpyrrolidinium tetrafluoroborate can be synthesized through the reaction of 1-methylpyrrolidine with 1-bromopropane, followed by the addition of tetrafluoroboric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the purity and yield of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes rigorous purification steps to achieve high purity levels, often exceeding 98% .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1-propylpyrrolidinium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, often facilitated by reducing agents.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
1-Methyl-1-propylpyrrolidinium tetrafluoroborate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1-Butyl-1-methylpyrrolidinium tetrafluoroborate
- 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate
- 1-Methyl-1-propylpiperidinium tetrafluoroborate
Uniqueness: 1-Methyl-1-propylpyrrolidinium tetrafluoroborate stands out due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to similar compounds, it offers a unique balance of hydrophobicity and ionic conductivity, making it particularly suitable for applications in electrochemical devices and advanced material synthesis .
Properties
IUPAC Name |
1-methyl-1-propylpyrrolidin-1-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N.BF4/c1-3-6-9(2)7-4-5-8-9;2-1(3,4)5/h3-8H2,1-2H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVSOVNZOFGINO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC[N+]1(CCCC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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